Cas no 84-15-1 (O-Terphenyl)

O-Terphenyl structure
O-Terphenyl structure
O-Terphenyl
84-15-1
C18H14
230.303764820099
MFCD00003055
34309
87576043

O-Terphenyl Properties

Names and Identifiers

    • 1,1':2',1''-Terphenyl
    • o-Terphenyl
    • 1,2-Diphenylbenzene
    • o-Terphenyl solution
    • 2-Phenylbiphenyl
    • o-Diphenylbenzene
    • Terphenyl, chlorinated
    • Polychlorinated terphenyls
    • 1,1'-Biphenyl, 2-phenyl-
    • Caswell No. 672B
    • Polychlorinated terphenyl
    • 1,1:2,1-Terphenyl
    • EPA Pesticide Chemical Code 017802
    • W5675R7KVW
    • OIAQMFOKAXHPNH-UHFFFAOYSA-N
    • ortho-terphenyl
    • DSSTox_CID_29656
    • DSSTox_GSID_49697
    • KSC192O8D
    • 1,1':2',1''-Terphenyl; o-Terphenyl (8CI); 1,1'-Biphenyl, 2-phenyl-; 1,2-Diphenylbenzene; NSC 6809
    • EINECS 262-968-2
    • C18H14
    • Q20965201
    • TERPHENYL, O-
    • MFCD00003055
    • EINECS 201-517-6
    • W-109195
    • LS-148783
    • M-ANISIDINEHYDROCHLORIDE
    • D92285
    • LS-148786
    • CAS-84-15-1
    • EPH Extraction Surrogate Mixture 41 2000 microg/mL in Acetone
    • DTXSID1049697
    • HSDB 2538
    • 61788-33-8
    • o-Triphenyl
    • AKOS015902489
    • OIAQMFOKAXHPNH-UHFFFAOYSA-
    • o-Terphenyl, 99%
    • 1,2-Terphenyl
    • AI3-01402
    • NSC6809
    • CHEMBL3560258
    • InChI=1/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H
    • o-Terphenyl 10000 microg/mL in Dichloromethane
    • CS-W010374
    • AS-17246
    • AMY18098
    • T0019
    • DTXCID8029656
    • o-Terphenyl, analytical standard
    • CCRIS 1655
    • Terfenilos, clorados
    • 84-15-1
    • Tox21_303755
    • FT-0606432
    • UNII-W5675R7KVW
    • O-TERPHENYL (D14)
    • NSC-6809
    • NSC 6809
    • NCGC00357055-01
    • o-Terphenyl (8CI)
    • 1,1′-Biphenyl, 2-phenyl-
    • 2-Phenyl-1,1′-biphenyl
    • NS00008629
    • SY048916
    • DB-076000
    • +Expand
    • MFCD00003055
    • OIAQMFOKAXHPNH-UHFFFAOYSA-N
    • 1S/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H
    • C1C=CC(C2C(C3C=CC=CC=3)=CC=CC=2)=CC=1
    • 1908446

Computed Properties

  • 230.11000
  • 0
  • 0
  • 2
  • 230.10955
  • 18
  • 206
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 6
  • nothing
  • 0
  • 0

Experimental Properties

  • 5.02060
  • 0.00000
  • 1.5500 (estimate)
  • Insoluble in water. Solubility in toluene is almost transparent. Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents.
  • 332°C(lit.)
  • 56.0 to 59.0 deg-C
  • 0.0±0.3 mmHg at 25°C
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • 1.24mg/l
  • 10000 μg/mL in dichloromethane
  • White prismatic crystals (usually light yellow).
  • Soluble in acetone, chloroform and benzene, insoluble in water
  • 233(Cyclohexane)(lit.)
  • 1.1
  • 7.99 eV

O-Terphenyl Security Information

O-Terphenyl Customs Data

  • 2902909090
  • China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

O-Terphenyl Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003DVI-5g
1,1':2',1''-Terphenyl
84-15-1 98%
5g
$4.00 2024-04-21
A2B Chem LLC
AB57150-5g
O-Terphenyl
84-15-1 98%
5g
$4.00 2024-04-19
abcr
AB125171-25 g
o-Terphenyl, 98%; .
84-15-1 98%
25g
€72.00 2023-05-10
Alichem
A019112456-500g
1,1':2',1''-Terphenyl
84-15-1 95%
500g
$310.00 2023-08-31
Ambeed
A458457-5g
1,1:2,1-Terphenyl
84-15-1 98%
5g
$5.0 2024-07-24
Chemenu
CM343900-100g
O-Terphenyl
84-15-1 95%+
100g
$122 2022-06-10
eNovation Chemicals LLC
D131607-100g
O-TERPHENYL
84-15-1 97%
100g
$227 2022-06-08
TRC
T116685-5g
O-Terphenyl
84-15-1
5g
$ 52.00 2023-09-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A19680-25g
o-Terphenyl, 98%
84-15-1 98%
25g
¥455.00 2023-05-15
BAI LING WEI Technology Co., Ltd.
574073-25G
o-Terphenyl, 99%
84-15-1 99%
25G
¥ 266 2022-04-26

O-Terphenyl Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium diacetate ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ;  7 - 8 h, 90 °C
Reference
Buchwald ligand-assisted Suzuki cross-coupling of polychlorobenzenes
Vasil'ev, Andrei A.; Burukin, Alexander S.; Zhdankina, Galina M.; Zlotin, Sergei G., Mendeleev Communications, 2021, 31(3), 400-402

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  60 min
Reference
The impact of the physical state and the reaction phase in the direct mechanocatalytic Suzuki-Miyaura coupling reaction
Yoo, Kwangho; Fabig, Sven; Graetz, Sven; Borchardt, Lars, Faraday Discussions, 2023, 241, 206-216

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[N,N-Bis[(diphenylphosphino-κP)methyl]-2-(trifluoromethyl)benzenamine]d… Solvents: Dimethylformamide ,  Water ;  7 h, 80 °C
Reference
Synthesis, characterization and catalytic activity of new aminomethyldiphosphine-Pd(II) complexes for Suzuki cross-coupling reaction
Keles, Mustafa; Y□lmaz, Mustafa Kemal, Applied Organometallic Chemistry, 2014, 28(2), 91-94

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: (SP-4-1)-[7,9-Bis[2,6-bis(1-methylethyl)phenyl]-7,9-dihydro-8H-acenaphth[1,2-d]i… Solvents: tert-Butanol ;  24 h, 80 °C
Reference
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates
Tu, Tao; Sun, Zheming; Fang, Weiwei; Xu, Mizhi; Zhou, Yunfei, Organic Letters, 2012, 14(16), 4250-4253

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Palladium acetylacetonate ,  3,9-Bis[2,6-bis(1,1-dimethylethyl)-4-methylphenyl]-2,4,8,10-tetraoxa-3,9-diphosp… Solvents: 1,4-Dioxane ,  Water ;  12 h, 90 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Suzuki-Miyaura coupling reactions using phosphite ligands
Jang, Mihee; Jo, Youngshin; Oh, Il-Kwon; Jung, Hyun Min; Lee, Sunwoo, Synthesis, 2009, (12), 2073-2075

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-Chloro[2-[(diphenylphosphino-κP)amino]-6-(1H-pyrazol-1-yl-κN2)phenyl-κC… Solvents: Water ;  2 h, 100 °C
Reference
A nonsymmetric pincer-type palladium catalyst in Suzuki, Sonogashira, and Hiyama couplings in neat water
Ines, Blanca; SanMartin, Raul; Churruca, Fatima; Dominguez, Esther; Urtiaga, Miren Karmele; et al, Organometallics, 2008, 27(12), 2833-2839

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Hydrochloric acid ,  Palladium chloride Solvents: 1,4-Dioxane ;  12 h, 120 °C
Reference
Exploring the coordination confinement effect of divalent palladium/zero palladium doped polyaniline-networking: As an excellent-performance nanocomposite catalyst for C-C coupling reactions
Wang, Gang; Wu, Zhiqiang; Liang, Yanping; Liu, Wanyi; Zhan, Haijuan; et al, Journal of Catalysis, 2020, 384, 177-188

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… ;  10 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Fast, greener and scalable direct coupling of organolithium compounds with no additional solvents
Pinxterhuis, Erik B.; Giannerini, Massimo; Hornillos, Valentin; Feringa, Ben L., Nature Communications, 2016, 7,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Styrene-4-vinylbenzyl chloride copolymer (reaction products with diphenylphosphine and complex with palladium) Solvents: Toluene ,  Water ;  90 min, 100 °C
Reference
An Efficient and Reusable Palladium Catalyst Supported on a Rasta Resin for Suzuki-Miyaura Cross-Couplings
Diebold, Carine; Becht, Jean-Michel; Lu, Jinni; Toy, Patrick H.; Le Drian, Claude, European Journal of Organic Chemistry, 2012, 2012(5), 893-896

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetraamminedichloropalladium(2+) Solvents: Dimethylacetamide ,  Water ;  15 min, 100 °C
Reference
Pd-loaded NaY zeolite as a highly active catalyst for ligandless Suzuki-Miyaura reactions of aryl halides at low Pd loadings under aerobic conditions
Durgun, Gulay; Aksin, Ozge; Artok, Levent, Journal of Molecular Catalysis A: Chemical, 2007, 278(1-2), 189-199

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethyl sulfoxide ,  Water ;  rt; 1 h, rt
1.2 Catalysts: Tricyclohexylphosphine ,  Palladium chloride ;  rt; rt → 80 °C; 3 h, 80 °C; 80 °C → rt
Reference
Cross-coupling of triallyl(aryl)silanes with aryl bromides and chlorides: An alternative convenient biaryl synthesis
Sahoo, Akhila K.; Oda, Takuro; Nakao, Yoshiaki; Hiyama, Tamejiro, Advanced Synthesis & Catalysis, 2004, 346(13-15), 1715-1727

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethyl sulfoxide ,  Water ;  1 h, rt
1.2 Catalysts: Tricyclohexylphosphine ,  Palladium chloride Solvents: Dimethyl sulfoxide ,  Water ;  3 h, 80 °C
1.3 Reagents: Water Solvents: Dimethyl sulfoxide ,  Water
Reference
Triallyl(aryl)silanes serve as a convenient agent for silicon-based cross-coupling reaction of aryl halides
Nakao, Yoshiaki; Oda, Takuro; Sahoo, Akhila K.; Hiyama, Tamejiro, Journal of Organometallic Chemistry, 2003, 687(2), 570-573

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium (complexes with an oxidized pillar[5]arene-p-xylylene dichloride copolymer) ,  2351175-01-2 Solvents: Ethanol ,  Water ;  1 h, 80 °C
Reference
Pillarquinone-Based Porous Polymer for a Highly-Efficient Heterogeneous Organometallic Catalysis
Lan, Shang; Yang, Xuan; Shi, Kejia; Fan, Rong; Ma, Da, ChemCatChem, 2019, 11(12), 2864-2869

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium (complexes with polymers) Solvents: Isopropanol ,  Ethyl acetate ,  Water ;  1 s, 70 °C
Reference
Palladium membrane-installed microchannel devices for instantaneous Suzuki-Miyaura cross-coupling
Yamada, Yoichi M. A.; Watanabe, Toshihiro; Beppu, Tomohiko; Fukuyama, Naoshi; Torii, Kaoru; et al, Chemistry - A European Journal, 2010, 16(37), 11311-11319

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Dichloromethane ;  5 min, rt
1.2 Solvents: Dichloromethane ;  5 min, rt
Reference
Gold(I)-Catalyzed Cycloisomerization of Enynes Containing Cyclopropenes
Li, Changkun; Zeng, Yi; Zhang, Hang; Feng, Jiajie; Zhang, Yan; et al, Angewandte Chemie, 2010, 49(36), 6413-6417

O-Terphenyl Raw materials

O-Terphenyl Preparation Products

O-Terphenyl Suppliers

HE PENG ( SHANG HAI ) Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:84-15-1)
ZHANG SHUO
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(CAS:84-15-1)
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:84-15-1)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:84-15-1)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:84-15-1)
A LA DING
anhua.mao@aladdin-e.com

O-Terphenyl Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:84-15-1)O-Terphenyl
A1207229
99%
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